N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide is a chemical compound. It likely contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(4-bromophenyl)acetamide, includes a bromophenyl group attached to an acetamide group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides can undergo various reactions. For instance, they can be synthesized through the direct condensation of benzoic acids and amines .Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides for Antimicrobial Applications : A study on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The compounds showed promise particularly against NDM-positive A. baumannii, highlighting their potential as antimicrobial agents. Docking studies and MD simulations supported the findings, offering insights into the interaction mechanisms at the molecular level (Siddiqa et al., 2022).
Advanced Materials Development
Rigid-Rod Polyamides and Polyimides from Furan Derivatives : Another study focused on the development of rigid-rod polyamides and polyimides derived from furan compounds, including those related to N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide. These materials exhibited excellent thermal stability and were amorphous, showcasing potential applications in high-performance polymers due to their inherent viscosity and thermal properties (Spiliopoulos et al., 1998).
Antiprotozoal Applications
Antiprotozoal Agents from Furan Derivatives : Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from compounds structurally related to this compound, showed strong DNA affinities and in vitro activities against T. b. rhodesiense and P. falciparum, the causative agents of sleeping sickness and malaria, respectively. Some of these compounds demonstrated excellent in vivo activity in mouse models, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).
Future Directions
Properties
IUPAC Name |
N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKGLIPIKVHAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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